molecular formula C14H11N3O5S B4940949 N-(4-methoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(4-methoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B4940949
M. Wt: 333.32 g/mol
InChI Key: PNXDIDRJVPEDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound that has gained attention for its potential applications in scientific research. This compound is also known as MNBD, and it belongs to the class of benzisothiazolone derivatives. MNBD has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Mechanism of Action

The mechanism of action of MNBD is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the development and progression of various diseases. MNBD has been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
MNBD has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MNBD has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, MNBD has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

MNBD has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to detect in biological samples. MNBD is also stable and can be easily synthesized in large quantities. However, MNBD has some limitations. It is not very water-soluble, which can limit its use in certain experiments. MNBD is also not very specific, which can make it difficult to distinguish between different thiols in biological samples.

Future Directions

There are several future directions for the study of MNBD. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to develop more specific derivatives of MNBD that can be used to target specific thiols in biological samples. Additionally, the development of new synthesis methods for MNBD could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

MNBD can be synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with 2-chloro-1-nitrobenzene, followed by the reaction of the resulting intermediate with sulfur and sodium hydroxide. The final product is obtained after purification and isolation.

Scientific Research Applications

MNBD has been studied for its potential applications in scientific research. It has shown promising results in various studies, including its use as a fluorescent probe for the detection of thiols in biological samples, as well as its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

N-(4-methoxyphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c1-22-11-5-2-9(3-6-11)15-14-12-7-4-10(17(18)19)8-13(12)23(20,21)16-14/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXDIDRJVPEDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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